4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. It has gained significant attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolones, which exhibit different biological and chemical properties .
Scientific Research Applications
4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant activities.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
- 3-Amino-4,5-dihydro-1-phenylpyrazole
- 4-Aminoantipyrine
- 3-Amino-4-{2-[4-(tert-butyl)phenyl]diaz-1-enyl}-4,5-dihydro-1H-pyrazol-5-one
Comparison: 4-Amino-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it often exhibits enhanced antimicrobial and anti-inflammatory properties .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-amino-3-phenyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C9H9N3O/c10-7-8(11-12-9(7)13)6-4-2-1-3-5-6/h1-5,7H,10H2,(H,12,13) |
InChI Key |
OFBINAXTFVZMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2N |
Origin of Product |
United States |
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